molecular formula C9H6Cl4O2 B6325517 Ethyl 2,3,4,5-tetrachlorobenzoate CAS No. 119321-79-8

Ethyl 2,3,4,5-tetrachlorobenzoate

Cat. No.: B6325517
CAS No.: 119321-79-8
M. Wt: 287.9 g/mol
InChI Key: CYCSEUOBCDMNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3,4,5-tetrachlorobenzoate is an organic compound characterized by the presence of four chlorine atoms attached to a benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3,4,5-tetrachlorobenzoate typically involves the esterification of 2,3,4,5-tetrachlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3,4,5-tetrachlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated benzoates or even completely dechlorinated products.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives, such as carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Substitution: Hydroxylated benzoates.

    Reduction: Partially or fully dechlorinated benzoates.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 2,3,4,5-tetrachlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrachlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms enhances its reactivity and binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 2,3,4,5-tetrafluorobenzoate: Similar structure but with fluorine atoms instead of chlorine.

    Ethyl 2,3,4,5-tetrachlorobenzamide: Similar structure but with an amide group instead of an ester.

    Ethyl 2,3,4,5-tetrachlorophthalate: Similar structure but with a phthalate group.

Uniqueness: Ethyl 2,3,4,5-tetrachlorobenzoate is unique due to the specific arrangement of chlorine atoms and the ethyl ester functional group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds.

Properties

IUPAC Name

ethyl 2,3,4,5-tetrachlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCSEUOBCDMNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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